molecular formula C26H25N5O B2397124 2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1396854-61-7

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No. B2397124
CAS RN: 1396854-61-7
M. Wt: 423.52
InChI Key: YOPWJCGCAMCHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a chemical compound that has gained significant attention in scientific research. It is a triazole derivative that has been synthesized using various methods.

Scientific Research Applications

Antioxidant Properties

This compound has shown potential as an antioxidant . In a study, derivatives of this compound were synthesized and screened for their ability to scavenge free radicals . Six derivatives exhibited potent (>30%) antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay .

Cholinergic Activity

The compound has been studied for its cholinergic activity, specifically its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where cholinergic signaling is often impaired .

Alzheimer’s Disease Management

The compound has shown promise in the management of Alzheimer’s disease . It has been found to prevent β-sheet aggregation and fibril formation, which are key features of Alzheimer’s disease pathology . Furthermore, it has demonstrated the ability to inhibit AChE-mediated Aβ fibrillogenesis .

Neuroprotection

The compound has demonstrated neuroprotective effects . It has been found to protect SH-SY5Y cells from Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation .

Behavioral and Biochemical Changes

In animal studies, administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests potential therapeutic applications in conditions characterized by these types of changes.

Central Nervous System Diseases

The compound is being researched for its utility in central nervous system (CNS) diseases . The aim is to develop poly-active molecules that can mitigate brain free radical damage while enhancing acetylcholine signaling .

Mechanism of Action

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone, has been reported to have a multi-targeted potential in the management of Alzheimer’s disease . It has been found to interact with targets involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound’s mode of action involves preventing β-sheet aggregation and fibril formation . It has been suggested that these inhibitors may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . Furthermore, these compounds have been found to inhibit Acetylcholinesterase (AChE)-mediated Amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways related to the pathogenesis of Alzheimer’s disease. It has been found to potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This interaction can lead to a decrease in the formation of toxic Aβ aggregates, which are a key feature in the pathogenesis of Alzheimer’s disease.

Pharmacokinetics

The compound’s ability to exert neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation suggests that it may have favorable bioavailability and distribution characteristics

Result of Action

The compound exerts a neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O/c32-26(30-17-14-21(15-18-30)19-20-9-3-1-4-10-20)24-25(23-13-7-8-16-27-23)31(29-28-24)22-11-5-2-6-12-22/h1-13,16,21H,14-15,17-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPWJCGCAMCHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

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